3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Description

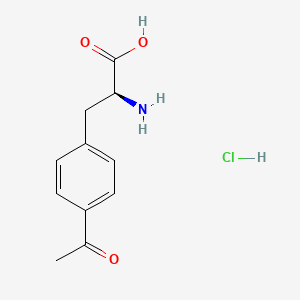

Structure

2D Structure

Properties

IUPAC Name |

3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRAOLAVYBTWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674304 | |

| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360436-95-8, 20299-31-4 | |

| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, more commonly known in the scientific literature as 4-acetyl-L-phenylalanine hydrochloride (pAcF-HCl), is a synthetic, non-canonical amino acid. It is a derivative of the essential amino acid L-phenylalanine, featuring an acetyl group at the para position of the phenyl ring.[1][2] This modification provides a unique chemical handle, the ketone group, which is bio-orthogonal to the functional groups found in the 20 proteinogenic amino acids.[2] This property has made 4-acetyl-L-phenylalanine a valuable tool in chemical biology and protein engineering, primarily for the site-specific incorporation into proteins to enable novel functionalities and detailed biochemical studies. This guide provides a comprehensive overview of its chemical properties, biological applications, and the experimental protocols for its use.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[3] The hydrochloride salt enhances its stability and solubility in aqueous solutions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20299-31-4 | [4] |

| Alternate CAS (Free Base) | 122555-04-8 | [5] |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [4] |

| Molecular Weight | 243.69 g/mol | [4][6] |

| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | [4][5] |

| Synonyms | 4-Acetyl-L-phenylalanine Hydrochloride, p-Acetyl-L-phenylalanine HCl, pAcF | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Purity | >98.0% (Typical) | [3] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |

Synthesis

A detailed, step-by-step experimental protocol for the de novo chemical synthesis of this compound from simple starting materials is not extensively detailed in the readily available scientific literature. However, the synthesis of related compounds, such as N-protected derivatives and other substituted phenylalanine analogs, has been described. For instance, the synthesis of enantiomerically pure 3-amino-3-(4-cyanophenyl)propanoic acid has been achieved through lipase-catalyzed enantioselective acylation of the racemic ethyl ester.[7] While not a direct protocol for the target molecule, this approach highlights a potential strategy for achieving the desired stereochemistry. For most research applications, this compound is commercially available from various chemical suppliers.

Biological Activity and Mechanism of Action

Currently, there is limited evidence to suggest that 3-(4-Acetylphenyl)-2-aminopropanoic acid has significant intrinsic biological activity or a direct mechanism of action on specific signaling pathways in the manner of a therapeutic agent. Its primary biological significance lies in its utility as a tool for protein engineering.

High concentrations of the parent amino acid, L-phenylalanine, have been shown to inhibit the growth of cells in culture by affecting the uptake of other amino acids and inhibiting protein synthesis.[8] Furthermore, recent studies have indicated that phenylalanine can impair insulin signaling by modifying the insulin receptor beta subunit.[9][10] However, it is important to note that these studies focus on the natural amino acid L-phenylalanine, and similar direct effects have not been characterized for its 4-acetyl derivative.

The core utility of 4-acetyl-L-phenylalanine is realized upon its site-specific incorporation into a target protein. The ketone group on its side chain serves as a bio-orthogonal chemical handle. This allows for the selective reaction with molecules containing a hydroxylamine or hydrazide functional group to form stable oxime or hydrazone linkages, respectively. This specific reactivity in the complex cellular environment, without interfering with native biological processes, is the cornerstone of its application.

Experimental Protocols and Applications

The most prominent application of 3-(4-Acetylphenyl)-2-aminopropanoic acid is its genetic incorporation into proteins in both prokaryotic and eukaryotic expression systems. This technique allows for the introduction of a ketone group at any desired position in the protein's amino acid sequence.

Genetic Incorporation of 4-Acetyl-L-phenylalanine

This process utilizes an engineered orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for 4-acetyl-L-phenylalanine and does not recognize any of the endogenous amino acids. The gene for the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of incorporation. When expressed in a host organism containing the orthogonal tRNA/aaRS pair and supplemented with 4-acetyl-L-phenylalanine in the growth medium, the unnatural amino acid is incorporated at the position of the amber codon, allowing for the synthesis of the full-length, modified protein.

Table 2: Key Reagents for Genetic Incorporation of 4-Acetyl-L-phenylalanine

| Reagent | Supplier Example | Purpose |

| p-Acetyl-L-phenylalanine | Commercially Available | The unnatural amino acid to be incorporated. |

| pEVOL-pAcF Plasmid | (Requires MTA) | Encodes the orthogonal tRNA/aaRS pair for pAcF. |

| Expression Plasmid | (User-generated) | Encodes the gene of interest with a TAG codon at the desired site. |

| Competent E. coli cells | (e.g., DH5α, BL21) | Host for plasmid propagation and protein expression. |

| Isopropyl-β-D-thiogalactopyranoside (IPTG) | Commercially Available | Induces protein expression. |

| L-arabinose | Commercially Available | Induces expression of the aaRS from the pEVOL plasmid. |

Experimental Workflow: Genetic Incorporation and Protein Labeling

Below is a generalized workflow for the incorporation of 4-acetyl-L-phenylalanine into a protein of interest in E. coli and its subsequent labeling.

Caption: Workflow for site-specific protein modification using pAcF.

Protocol for Labeling with a Hydroxylamine Probe

Once the protein containing 4-acetyl-L-phenylalanine is purified, it can be labeled with a probe containing a hydroxylamine functional group. This is a common method for attaching spin labels for Electron Paramagnetic Resonance (EPR) studies or fluorescent probes for FRET analysis.

-

Buffer Exchange: The purified protein is buffer-exchanged into a mildly acidic buffer (pH 4.0-4.5), such as 50 mM sodium phosphate, 25 mM NaCl.

-

Probe Addition: A 10-fold molar excess of the hydroxylamine-containing probe (e.g., a hydroxylamine-functionalized nitroxide for spin labeling) is added to the protein solution.

-

Incubation: The reaction mixture is incubated overnight at 37°C with gentle agitation.

-

Removal of Excess Probe: The unreacted probe is removed by buffer exchange, for example, using a desalting column or an ultrafiltration device.

-

Confirmation of Labeling: Successful labeling can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the probe minus the mass of a water molecule.

Logical Relationship of Bio-orthogonal Labeling

The principle of this application relies on the specific and orthogonal chemical reaction between the ketone of pAcF and the hydroxylamine of the probe.

Caption: Bio-orthogonal ligation of pAcF-containing proteins.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

Table 3: GHS Hazard Statements and Precautionary Measures

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are recommended when handling this compound.

Conclusion

This compound is a powerful tool for chemical biologists, protein scientists, and researchers in drug development. While it does not possess significant intrinsic biological activity, its utility as a genetically encodable chemical handle is well-established. The ability to introduce a ketone group site-specifically into proteins opens up a vast array of possibilities for protein labeling, engineering, and the detailed study of protein structure and function. The experimental protocols for its incorporation and subsequent modification are robust, making it an accessible and valuable reagent for advanced biochemical and biophysical studies.

References

- 1. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4 | SiChem GmbH [shop.sichem.de]

- 3. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]

- 5. 4-Acetyl-L-phenylalanine Hydrochloride | LGC Standards [lgcstandards.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

An In-depth Technical Guide to 4-Acetyl-L-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of 4-Acetyl-L-phenylalanine hydrochloride, a non-canonical amino acid increasingly utilized in protein engineering, chemical biology, and drug discovery.

Chemical Structure and Identification

4-Acetyl-L-phenylalanine hydrochloride is a derivative of the essential amino acid L-phenylalanine. It features an acetyl group at the para position of the phenyl ring, which introduces a unique keto functionality. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility.[1]

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | [2] |

| CAS Number | 20299-31-4 | [2][3] |

| Molecular Formula | C11H14ClNO3 | [2][4] |

| Molecular Weight | 243.69 g/mol | [2] |

| Synonyms | p-Acetyl-L-phenylalanine HCl, L-4-Acetylphenylalanine HCl | [3][5] |

Physicochemical Properties

The physicochemical properties of 4-Acetyl-L-phenylalanine hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | White to light yellow powder/crystal | [5] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 4°C, stored under nitrogen | |

| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt | [1] |

Spectroscopic Data

Table 3: Spectroscopic Data (Reference)

| Technique | Compound | Key Peaks/Shifts | Reference |

| ¹H NMR | N-Acetyl-L-phenylalanine (500 MHz, H₂O) | δ (ppm): 7.36 (m, aromatic), 4.77 (m, α-H), 3.2 (m, β-H₂), 2.0 (s, acetyl-H₃) | [6][7] |

| ¹³C NMR | Phenylalanine (125 MHz, H₂O) | Aromatic carbons: ~127-136 ppm; C=O (carboxyl): ~174 ppm; Cα: ~56 ppm; Cβ: ~38 ppm | [8] |

| FT-IR | N-Acetyl-L-phenylalanine | ν (cm⁻¹): ~3300 (N-H stretch), ~3000 (C-H stretch), ~1700 (C=O stretch, carboxyl), ~1650 (C=O stretch, amide), ~1600 (aromatic C=C) | [9][10] |

| Mass Spectrometry | N-Acetyl-L-phenylalanine (EI) | m/z: 207 (M+), 162, 148, 120, 91 | [11] |

Note: The spectral data provided is for reference compounds. Researchers should perform their own analytical characterization for 4-Acetyl-L-phenylalanine hydrochloride.

Experimental Protocols

Synthesis of 4-Acetyl-L-phenylalanine

A common method for the synthesis of 4-Acetyl-L-phenylalanine is through the Friedel-Crafts acylation of L-phenylalanine. This reaction introduces the acetyl group to the aromatic ring. The general steps are outlined below.

Experimental Workflow: Synthesis via Friedel-Crafts Acylation

Caption: A generalized workflow for the synthesis of 4-Acetyl-L-phenylalanine.

Detailed Protocol (General Procedure):

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere, suspend L-phenylalanine and a Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous, inert solvent (e.g., dichloromethane).[12][13]

-

Acylation: Cool the mixture in an ice bath. Slowly add acetyl chloride to the suspension. After the addition, allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography.[12]

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[12]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[14]

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, the purified free amino acid can be dissolved in a suitable solvent and treated with a solution of hydrogen chloride.

Incorporation into Proteins

4-Acetyl-L-phenylalanine is incorporated into proteins at specific sites using amber codon suppression technology.[15] This involves an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for 4-Acetyl-L-phenylalanine and does not recognize any of the canonical amino acids.

Experimental Workflow: Protein Incorporation

References

- 1. Optimizing the Genetic Incorporation of Chemical Probes into GPCRs for Photo-crosslinking Mapping and Bioorthogonal Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]

- 3. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4 | SiChem GmbH [shop.sichem.de]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. NP-MRD: Showing NP-Card for N-Acetyl-L-phenylalanine (NP0001493) [np-mrd.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. L-Phenylalanine, N-acetyl- [webbook.nist.gov]

- 12. websites.umich.edu [websites.umich.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Acetyl-L-phenylalanine Hydrochloride (CAS 20299-31-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetyl-L-phenylalanine Hydrochloride (pAcF-HCl), identified by CAS number 20299-31-4, is a non-canonical amino acid that has emerged as a powerful tool in chemical biology and drug development. Its unique keto group, bio-orthogonal to the functional groups found in natural amino acids, allows for the site-specific modification of proteins. This guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of pAcF-HCl, with a focus on experimental protocols and its utility in studying cellular signaling pathways.

Chemical and Physical Properties

4-Acetyl-L-phenylalanine Hydrochloride is a white to light yellow crystalline powder.[1] Its hydrochloride salt form enhances its solubility in aqueous solutions. While a definitive melting point for the hydrochloride salt is not consistently reported, the free base (4-Acetyl-L-phenylalanine) has a melting point in the range of 171-173 °C.

Table 1: Chemical and Physical Properties of 4-Acetyl-L-phenylalanine Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 20299-31-4 | [2] |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [3] |

| Molecular Weight | 243.69 g/mol | [2] |

| IUPAC Name | (2S)-2-amino-3-(4-acetylphenyl)propanoic acid hydrochloride | |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity | >98.0% | [2] |

| Solubility | Slightly soluble in water, DMSO, and methanol. | [4] |

| Storage Temperature | 4°C, stored under an inert atmosphere. | [2] |

| Alternate CAS (Free Base) | 122555-04-8 | [5] |

Synthesis

The synthesis of 4-Acetyl-L-phenylalanine Hydrochloride can be achieved through a multi-step process, typically starting from L-phenylalanine. A generalizable chemoenzymatic approach involves the following key transformations:

-

N-Acetylation: The amino group of L-phenylalanine is first protected, for example, by acetylation using acetic anhydride.

-

Friedel-Crafts Acylation: The protected phenylalanine then undergoes a Friedel-Crafts acylation reaction to introduce the acetyl group at the para position of the phenyl ring.

-

Deprotection and Hydrochloride Salt Formation: The protecting group is subsequently removed, and the final product is isolated as the hydrochloride salt to improve stability and solubility.

A detailed, step-by-step laboratory protocol for the synthesis is outlined below.

Experimental Protocol: Synthesis of 4-Acetyl-L-phenylalanine Hydrochloride

A plausible synthetic route involves the nitration of phenylalanine, followed by reduction of the nitro group to an amine, N-acetylation, and finally, enzymatic resolution to obtain the desired L-enantiomer, followed by conversion to the hydrochloride salt.[1]

Workflow for the Synthesis of 4-Acetyl-L-phenylalanine Hydrochloride

Caption: A generalized workflow for the synthesis of 4-Acetyl-L-phenylalanine Hydrochloride.

Spectral Data

Definitive, publicly available spectral data (NMR, IR, MS) specifically for 4-Acetyl-L-phenylalanine Hydrochloride is limited. The data presented here is for the closely related compound N-acetyl-L-phenylalanine and serves as a reference. Researchers should obtain and verify the spectral data for their specific batch of 4-Acetyl-L-phenylalanine Hydrochloride.

Table 2: Spectral Data for N-Acetyl-L-phenylalanine (Reference)

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (500 MHz, H₂O) | δ 7.36 (m, 5H), 4.65 (dd, 1H), 3.20 (dd, 1H), 3.05 (dd, 1H), 2.01 (s, 3H) | [6] |

| ¹³C NMR | Predicted values based on L-phenylalanine: Aromatic carbons ~127-137 ppm, Cα ~55 ppm, Cβ ~38 ppm, Acetyl CH₃ ~23 ppm, Carbonyls ~175 ppm. | [7] |

| IR (KBr Pellet) | ~3300 cm⁻¹ (N-H stretch), ~3000 cm⁻¹ (C-H stretch), ~1720 cm⁻¹ (C=O stretch, acid), ~1650 cm⁻¹ (C=O stretch, amide I), ~1540 cm⁻¹ (N-H bend, amide II) | [8] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) for C₁₁H₁₃NO₃ at m/z 207 | [9] |

Applications in Research and Drug Development

The primary utility of 4-Acetyl-L-phenylalanine Hydrochloride lies in its genetic incorporation into proteins as a non-canonical amino acid. This is achieved through the use of an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG). Once incorporated, the unique ketone handle of pAcF can be selectively targeted for various downstream applications.

Bioorthogonal Chemistry and Site-Specific Labeling

The ketone group of pAcF is bio-orthogonal, meaning it does not react with the functional groups of the 20 canonical amino acids. This allows for highly specific chemical modifications of proteins in vitro and in living cells. The most common reaction is the formation of an oxime or hydrazone bond with hydroxylamine or hydrazine derivatives, respectively. This enables the site-specific attachment of a wide range of probes, including:

-

Fluorophores: For studying protein localization, dynamics, and interactions using techniques like FRET.

-

Biotin tags: For protein purification and detection.

-

Cross-linkers: To identify protein-protein interactions.

-

Spin labels: For studying protein structure and conformational changes using electron paramagnetic resonance (EPR) spectroscopy.[10]

Experimental Protocol: Genetic Incorporation of pAcF and Bioorthogonal Labeling

The following is a generalized protocol for the expression of a protein containing pAcF in E. coli and its subsequent labeling.

Workflow for Genetic Incorporation and Labeling of pAcF

Caption: Experimental workflow for producing and labeling a protein with pAcF.

Detailed Steps:

-

Plasmid Construction: A gene of interest is mutated to introduce an amber stop codon (TAG) at the desired site of pAcF incorporation. This plasmid is co-transformed into E. coli with a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for pAcF.

-

Protein Expression: The transformed E. coli are cultured in a minimal medium supplemented with 4-Acetyl-L-phenylalanine Hydrochloride. Protein expression is then induced.

-

Purification: The expressed protein containing pAcF at the specified site is purified using standard chromatography techniques.

-

Bioorthogonal Labeling: The purified protein is then reacted with a hydroxylamine or hydrazine derivative of the desired probe (e.g., a fluorophore or biotin). This reaction is typically carried out at a slightly acidic pH (4-6) to facilitate the formation of a stable oxime or hydrazone linkage.

Investigating Signaling Pathways

The ability to site-specifically label proteins with probes makes pAcF an invaluable tool for studying cellular signaling pathways. By incorporating pAcF into key signaling proteins, researchers can track their localization, interactions, and post-translational modifications in response to various stimuli.

4.2.1. G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication. The incorporation of pAcF into GPCRs allows for:

-

Mapping Ligand Binding Sites: By incorporating pAcF at various positions within the receptor and then using photo-crosslinking probes, the specific residues involved in ligand binding can be identified.

-

Studying Conformational Changes: Attaching environmentally sensitive fluorophores to specific sites on a GPCR can provide insights into the conformational changes that occur upon ligand binding and receptor activation.

-

Tracking Receptor Trafficking: Labeling GPCRs with fluorescent probes enables the visualization of their internalization and trafficking through endosomal pathways.

GPCR Signaling Cascade

Caption: A simplified GPCR signaling pathway that can be studied using pAcF-labeled receptors.

4.2.2. Kinase Signaling Pathways

Protein kinases are key regulators of a vast array of cellular processes. The study of kinase signaling often involves identifying their substrates and understanding their regulation. Incorporating pAcF into a kinase or its potential substrate can help to:

-

Identify Kinase-Substrate Interactions: By incorporating pAcF into a putative substrate, cross-linking experiments can be performed to confirm a direct interaction with a specific kinase.

-

Probe Kinase Activity: Attaching a fluorescent probe near the active site of a kinase can be used to develop biosensors that report on its activity state.

-

Investigate Allosteric Regulation: Labeling a kinase at a site remote from the active site can help to understand how allosteric effectors modulate its function.

A Generic Kinase Signaling Pathway

Caption: A generic kinase cascade where pAcF can be used to probe interactions and activity.

Safety and Handling

4-Acetyl-L-phenylalanine Hydrochloride should be handled in a laboratory setting with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Acetyl-L-phenylalanine Hydrochloride is a versatile and powerful tool for chemical biologists and drug development professionals. Its ability to be genetically encoded into proteins provides a gateway for a myriad of site-specific modifications, enabling detailed studies of protein structure, function, and interactions within complex biological systems. The experimental protocols and applications outlined in this guide highlight the significant potential of pAcF-HCl to advance our understanding of cellular signaling and to facilitate the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. BLDpharm - Bulk Product Details [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | 20299-31-4 [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. L-Phenylalanine, N-acetyl- [webbook.nist.gov]

- 10. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

H-DL-Phe(4-Ac)-OH.HCl physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential biological significance of H-DL-Phe(4-Ac)-OH.HCl (4-Acetyl-DL-phenylalanine hydrochloride). This document is intended to serve as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and biomedical research.

Core Physical and Chemical Properties

H-DL-Phe(4-Ac)-OH.HCl is a racemic mixture of the 4-acetyl derivative of the amino acid phenylalanine, supplied as a hydrochloride salt. The introduction of an acetyl group at the para position of the phenyl ring and the presence of the hydrochloride salt significantly influence its chemical behavior and solubility.

Table 1: Physical and Chemical Properties of H-DL-Phe(4-Ac)-OH.HCl and Related Compounds

| Property | H-DL-Phe(4-Ac)-OH.HCl | Ac-DL-Phe-OH (Free Base) | Notes |

| Molecular Formula | C₁₁H₁₄ClNO₃[1] | C₁₁H₁₃NO₃ | |

| Molecular Weight | 243.69 g/mol [1] | 207.23 g/mol [2] | |

| Appearance | Solid | White to Light yellow powder to crystal | Vendor-specific descriptions may vary. |

| Melting Point | Data not available | 150-152 °C | Melting point for the hydrochloride salt is not readily available in the literature. |

| Solubility | Increased solubility in aqueous solutions | - | The hydrochloride form enhances water solubility. |

| Purity | Typically >95% or >98% | - | As reported by various chemical suppliers.[1] |

| CAS Number | 1360436-95-8 | - | The CAS number for the L-isomer hydrochloride is 20299-31-4.[1] |

| IUPAC Name | 3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | 2-Acetamido-3-phenylpropanoic acid | |

| Synonyms | 4-Acetyl-DL-phenylalanine hydrochloride; 3-(4-Acetyl-phenyl)-2-amino-propionic acid hydrochloride | N-Acetyl-DL-phenylalanine |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of H-DL-Phe(4-Ac)-OH.HCl are not extensively documented in publicly available literature. However, based on fundamental organic chemistry principles and general methods for analogous compounds, the following protocols can be proposed.

Synthesis: Friedel-Crafts Acylation of DL-Phenylalanine

A plausible synthetic route to H-DL-Phe(4-Ac)-OH.HCl involves the Friedel-Crafts acylation of DL-phenylalanine. This electrophilic aromatic substitution introduces an acetyl group onto the phenyl ring, followed by conversion to the hydrochloride salt.

Reaction Scheme:

Caption: Proposed synthetic pathway for H-DL-Phe(4-Ac)-OH.HCl.

Methodology:

-

Protection of the Amino Group (Optional but Recommended): To prevent side reactions, the amino group of DL-phenylalanine should first be protected, for example, with a Boc (tert-butyloxycarbonyl) group.

-

Friedel-Crafts Acylation: The protected DL-phenylalanine is dissolved in a suitable inert solvent (e.g., nitrobenzene or carbon disulfide). A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added, followed by the slow addition of the acylating agent (acetyl chloride or acetic anhydride) at a controlled temperature, typically between 0°C and room temperature.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Deprotection: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.[3] This step also serves to hydrolyze the protecting group. The product is then extracted with an organic solvent.

-

Formation of Hydrochloride Salt: The crude 4-Acetyl-DL-phenylalanine is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent like dioxane is added to precipitate the hydrochloride salt.

-

Isolation and Drying: The precipitated H-DL-Phe(4-Ac)-OH.HCl is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

Purification: Recrystallization

Purification of the final product can be achieved by recrystallization.

Methodology:

-

Solvent Selection: A suitable solvent system is chosen where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of solvents, such as ethanol/water or methanol/diethyl ether, may be effective.

-

Dissolution: The crude H-DL-Phe(4-Ac)-OH.HCl is dissolved in a minimal amount of the hot solvent system.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.[5]

Analysis: HPLC and NMR

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and quantification.

Workflow for HPLC Method Development:

Caption: General workflow for HPLC analysis of H-DL-Phe(4-Ac)-OH.HCl.

-

¹H NMR: Expected signals would include those for the aromatic protons (likely two doublets in the 7-8 ppm region), the α-proton of the amino acid (around 4 ppm), the β-protons (diastereotopic, around 3 ppm), and the methyl protons of the acetyl group (around 2.5 ppm).

-

¹³C NMR: Key signals would be observed for the carbonyl carbons (carboxyl and acetyl), the aromatic carbons (with distinct shifts due to the substituents), and the aliphatic carbons (α- and β-carbons).

Biological and Pharmacological Context

H-DL-Phe(4-Ac)-OH.HCl and its derivatives are of significant interest in drug discovery and development. The introduction of the acetyl group provides a handle for further chemical modifications and can influence the molecule's pharmacokinetic properties.

Potential Applications and Signaling Pathways:

-

Building Block in Peptide Synthesis: As an unnatural amino acid, it can be incorporated into peptides to create novel therapeutics with enhanced stability or altered receptor binding properties.[6] The acetyl group can serve as a point for conjugation or for modulating the electronic properties of the aromatic ring.

-

Neurological Disorders and Pain Management: Phenylalanine derivatives have been investigated for their potential roles in neurological disorders.[7] While the specific mechanism for the 4-acetyl derivative is not well-defined, it may interact with pathways involved in neurotransmission or neuroinflammation.

-

Metabolic and Epigenetic Regulation: Acetylated amino acids are increasingly recognized for their roles in cellular metabolism and epigenetic regulation.[8] They can influence histone acetylation and other protein modifications, thereby affecting gene expression.[9] This suggests that H-DL-Phe(4-Ac)-OH.HCl could be explored as a modulator of these fundamental cellular processes, with potential applications in cancer research.[10]

Logical Relationship of Acetylated Amino Acids in Drug Discovery:

Caption: Role of H-DL-Phe(4-Ac)-OH.HCl in the drug discovery pipeline.

Conclusion

H-DL-Phe(4-Ac)-OH.HCl is a versatile chemical entity with considerable potential in synthetic chemistry and drug development. While detailed experimental data in the public domain is limited, its structural features suggest a range of applications, from a unique building block for peptide and small molecule synthesis to a potential modulator of biological pathways. Further research is warranted to fully elucidate its physical, chemical, and pharmacological properties, which will undoubtedly open new avenues for its application in addressing various therapeutic challenges.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secretion of acetylated amino acids by drug-induced cancer cells: perspectives on metabolic-epigenetic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of protein acetylation in carcinogenesis and targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Profile of p-Acetyl-L-phenylalanine Hydrochloride

Introduction

p-Acetyl-L-phenylalanine hydrochloride is a non-canonical amino acid of significant interest to researchers in drug development and chemical biology. Its unique keto group serves as a versatile chemical handle, enabling the site-specific modification of proteins through genetic code expansion. This allows for the introduction of biophysical probes, cross-linkers, and other functionalities for studying protein structure, function, and interactions. This guide provides a comprehensive overview of the key spectroscopic data for p-Acetyl-L-phenylalanine hydrochloride, alongside detailed experimental protocols for its analysis.

While complete, experimentally verified spectroscopic datasets for this specific compound are not widely available in public repositories, this document compiles known properties and provides well-established predictions based on its chemical structure to serve as a core resource for its identification and characterization.

Data Presentation: Spectroscopic Summary

The following tables summarize the available and predicted quantitative spectroscopic data for p-Acetyl-L-phenylalanine hydrochloride.

Table 1: General and Mass Spectrometry Data

| Property | Value |

| Chemical Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride |

| Synonyms | p-Acetyl-L-phenylalanine HCl, pAcPhe HCl |

| CAS Number | 20299-31-4[1] |

| Molecular Formula | C₁₁H₁₄ClNO₃[1] |

| Molecular Weight | 243.68 g/mol [1] |

| Monoisotopic Mass | 243.06622 Da[1] |

| Mass Spectrum (ESI-MS) | Expected [M+H]⁺ (for free base): 208.097 m/z. The molecular ion of the free base is frequently observed. |

Table 2: Predicted ¹H NMR Spectroscopic Data

Solvent: D₂O. Chemical shifts (δ) are referenced to an internal standard.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl group (-CH ₃) | ~ 2.6 | Singlet (s) | 3H |

| β-Hydrogens (-CH ₂-) | ~ 3.2 - 3.4 | Multiplet (m) | 2H |

| α-Hydrogen (-CH -) | ~ 4.3 | Triplet (t) | 1H |

| Aromatic Hydrogens (ortho to CH₂) | ~ 7.4 | Doublet (d) | 2H |

| Aromatic Hydrogens (ortho to COCH₃) | ~ 7.9 | Doublet (d) | 2H |

Table 3: Predicted ¹³C NMR Spectroscopic Data

Solvent: D₂O. Chemical shifts (δ) are referenced to an internal standard.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Acetyl group (-C H₃) | ~ 27 |

| β-Carbon (-C H₂-) | ~ 37 |

| α-Carbon (-C H-) | ~ 55 |

| Aromatic Carbons (-C H-) | ~ 130 |

| Aromatic Carbon (-C -CH₂) | ~ 130 |

| Aromatic Carbon (-C -COCH₃) | ~ 137 |

| Aromatic Carbons (-C H-) | ~ 142 |

| Carboxyl Carbon (-C OOH) | ~ 171 |

| Acetyl Carbonyl (-C OCH₃) | ~ 200 |

Table 4: Predicted FTIR Spectroscopic Data

Sample Preparation: KBr Pellet or ATR.

| Wavenumber (cm⁻¹) | Predicted Assignment | Functional Group |

| ~ 3400 (broad) | O-H stretch | Carboxylic Acid |

| ~ 3100 - 2800 (broad) | N-H stretch | Ammonium (R-NH₃⁺) |

| ~ 3030 | Aromatic C-H stretch | Aromatic Ring |

| ~ 2960 | Aliphatic C-H stretch | Alkane C-H |

| ~ 1730 | C=O stretch | Carboxylic Acid |

| ~ 1680 | C=O stretch | Aryl Ketone |

| ~ 1610, 1500 | C=C stretch | Aromatic Ring |

| ~ 1520 | N-H bend | Ammonium (R-NH₃⁺) |

| ~ 1270 | C-O stretch | Carboxylic Acid |

| ~ 840 | C-H out-of-plane bend (para-disubstituted) | Aromatic Ring |

Table 5: Predicted UV-Visible Spectroscopic Data

Solvent: Water or buffer (e.g., PBS).

| λmax (nm) | Chromophore |

| ~ 250-280 | π → π* transition of the acetyl-substituted phenyl ring.[2] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments to confirm the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of p-Acetyl-L-phenylalanine hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) for amino acid hydrochlorides.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment.

-

Temperature: 298 K (25°C).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon experiment with proton decoupling.

-

Temperature: 298 K (25°C).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or higher, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift axis using an appropriate internal or external standard (e.g., DSS or TSP for D₂O).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of p-Acetyl-L-phenylalanine hydrochloride with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade Potassium Bromide (KBr) powder and mix thoroughly.

-

Transfer the mixture to a pellet die.

-

Use a hydraulic press to apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation:

-

FTIR Spectrometer with a DTGS or MCT detector.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to promote ionization.

-

-

Instrumentation:

-

A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurement.[3]

-

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

MS/MS (Tandem MS): To obtain structural information, the [M+H]⁺ ion can be isolated and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum.

-

-

Data Analysis:

-

Analyze the full scan spectrum to identify the m/z value of the molecular ion.

-

Compare the measured accurate mass to the theoretical mass calculated from the molecular formula to confirm elemental composition.

-

Interpret the MS/MS fragmentation pattern to further verify the structure.

-

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) corresponding to electronic transitions within the molecule's chromophores.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of p-Acetyl-L-phenylalanine hydrochloride in a UV-transparent solvent (e.g., water, methanol, or phosphate-buffered saline).

-

Prepare a dilution of the stock solution to an appropriate concentration (typically in the µM range) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

-

-

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the solvent used for sample preparation.

-

Fill the sample cuvette with the sample solution.

-

Scan a wavelength range from approximately 400 nm down to 200 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

-

Mandatory Visualizations

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic characterization of a chemical compound.

Workflow for Protein Incorporation and Analysis

p-Acetyl-L-phenylalanine is primarily used as a tool in protein engineering. The workflow below illustrates its incorporation into a target protein and subsequent analysis.[3]

Caption: Workflow for genetic incorporation and analysis of p-Acetyl-L-phenylalanine.

References

- 1. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 53487036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of Acetylphenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylphenylalanine derivatives represent a versatile class of compounds with a growing body of research highlighting their potential in various therapeutic areas. From mitigating inflammation in joint diseases to combating cancer and protecting neurons from excitotoxic damage, these molecules exhibit a diverse range of biological activities. Understanding the intricate cellular and molecular mechanisms underlying these effects is paramount for their rational development as therapeutic agents. This technical guide provides an in-depth exploration of the mechanisms of action for distinct classes of acetylphenylalanine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.

Anti-inflammatory Acetylphenylalanine Derivatives: The Case of NAPA

A prominent example of an acetylphenylalanine derivative with anti-inflammatory properties is 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Its primary therapeutic potential lies in the management of osteoarthritis, where it demonstrates chondroprotective effects by modulating inflammatory and catabolic pathways in joint tissues.

Mechanism of Action

NAPA exerts its anti-inflammatory and chondroprotective effects in chondrocytes by counteracting local cellular inflammation and the production of pro-inflammatory cytokines.[1] The core mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Specifically, NAPA has been shown to inhibit the activity of IκB kinase α (IKKα), a key enzyme in the canonical NF-κB pathway.[2][3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the NF-κB transcription factor remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of a wide array of pro-inflammatory and catabolic genes.

The downstream consequences of NAPA-mediated NF-κB inhibition in chondrocytes include the reduced gene expression of:

-

Pro-inflammatory cytokines and chemokines: Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and Growth-Regulated Oncogene α (GROα).[2][4]

-

Matrix-degrading enzymes: Matrix Metalloproteinases (MMP-1, MMP-3, MMP-10, MMP-13) and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5).[2][3]

By suppressing these key mediators, NAPA helps to preserve the integrity of the cartilage extracellular matrix and reduce the inflammatory environment characteristic of osteoarthritis. It is suggested that NAPA may also interfere with the activation of the AP-1 transcription factor.[4]

Data Presentation

The following table summarizes the quantitative effects of NAPA on gene expression in an in vitro model of osteoarthritis.

| Gene Target | Cell Type | Treatment | Fold Change vs. IL-1β Control | Reference |

| MMP-1 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| MMP-3 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| MMP-10 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| ADAMTS5 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| IL-1β | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| TNFα | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| IL-6 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| IL-8 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| MCP-1 | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| GROα | Human Chondrocytes | IL-1β + NAPA | ↓ | [2] |

| IKKα | Murine Model (DMM) | NAPA (intra-articular) | Weaker Staining | [3] |

Note: "↓" indicates a significant decrease in gene expression as reported in the cited literature. Specific quantitative fold changes were not consistently provided across all studies.

Experimental Protocols

1.3.1 Chondrocyte-Synoviocyte Co-culture and IL-1β Stimulation

This protocol is designed to mimic the cellular crosstalk in an osteoarthritic joint.

-

Cell Isolation and Culture: Isolate primary human chondrocytes and synoviocytes from cartilage and synovial tissue, respectively, obtained from patients undergoing joint replacement surgery. Culture the cells in appropriate media (e.g., DMEM/F-12 supplemented with FBS and antibiotics).

-

Co-culture Setup: Establish a co-culture system using transwell inserts. Seed chondrocytes in the bottom well and synoviocytes on the microporous membrane of the insert. This allows for the exchange of soluble factors between the two cell types without direct contact.

-

IL-1β Stimulation: To induce an inflammatory and catabolic state, treat the co-cultures with recombinant human IL-1β (e.g., 10 ng/mL) for a specified period (e.g., 24-48 hours).

-

NAPA Treatment: In parallel with IL-1β stimulation, treat the cells with varying concentrations of NAPA. Include a vehicle control group.

-

Gene Expression Analysis: Following treatment, harvest the cells and isolate RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., MMPs, ADAMTS5, IL-6, TNF-α). Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

1.3.2 IKKα Kinase Activity Assay

This assay measures the direct inhibitory effect of NAPA on IKKα.

-

Protein Extraction: Lyse treated or untreated chondrocytes to obtain total protein extracts.

-

Immunoprecipitation: Incubate the protein lysates with an anti-IKKα antibody conjugated to agarose beads to specifically pull down IKKα.

-

Kinase Reaction: Resuspend the immunoprecipitated IKKα in a kinase buffer containing a specific IKKα substrate (e.g., a recombinant IκBα fragment) and ATP (radiolabeled or with a specific antibody for detection). Add NAPA at various concentrations to the reaction mixture.

-

Detection: Measure the phosphorylation of the substrate. If using radiolabeled ATP, this can be done by SDS-PAGE and autoradiography. Alternatively, a specific antibody that recognizes the phosphorylated form of the substrate can be used in an ELISA or Western blot format.

Visualizations

Caption: NAPA inhibits the NF-κB signaling pathway in chondrocytes.

Anticancer Acetylphenylalanine Derivatives

A novel series of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives has emerged as promising candidates for cancer therapy, particularly for lung cancer. These compounds exhibit antiproliferative activity by targeting key signaling molecules involved in cancer cell growth and survival.

Mechanism of Action

In silico studies and in vitro evidence suggest that these derivatives function as dual inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[5][6] Both SIRT2 and EGFR are implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).

-

SIRT2 Inhibition: SIRT2 is a class III histone deacetylase that is predominantly cytoplasmic. Its role in cancer is complex, acting as either a tumor suppressor or an oncogene depending on the cellular context.[7] In some cancers, SIRT2 promotes cell proliferation and survival by deacetylating and activating oncogenic proteins. Inhibition of SIRT2 can lead to the hyperacetylation and subsequent degradation of key proteins involved in cell cycle progression and survival, such as Skp2, which in turn leads to an increase in the cell cycle inhibitor p27.[7]

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are critical for cell proliferation, survival, and metastasis. Aberrant EGFR activation is a common driver of tumorigenesis. By inhibiting EGFR, these acetylphenylalanine derivatives can block these pro-survival signaling pathways.[8][9]

The dual inhibition of SIRT2 and EGFR presents a potentially synergistic approach to cancer therapy. For instance, SIRT2 inhibition has been shown to sensitize melanoma cells to cisplatin through an EGFR-dependent mechanism.[8] Loss of SIRT2 can lead to increased MEK1 acetylation and phosphorylation, potentially impacting the response to EGFR inhibitors.[7][10]

Data Presentation

The following table summarizes the in vitro antiproliferative activity of selected 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives against the A549 human lung adenocarcinoma cell line.

| Compound | Description | IC50 (µM) | Reference |

| 21 | Oxime derivative | 5.42 | [5] |

| 22 | Oxime derivative | 2.47 | [5] |

| 25 | Carbohydrazide derivative | 8.05 | [5] |

| 26 | Carbohydrazide derivative | 25.4 | [5] |

| Cisplatin | Standard Chemotherapeutic | 11.71 | [5] |

Experimental Protocols

2.3.1 Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cells.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the acetylphenylalanine derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., cisplatin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2.3.2 SIRT2 Inhibitor Screening Assay (Fluorometric)

This in vitro assay measures the ability of compounds to inhibit the deacetylase activity of SIRT2.

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human SIRT2 enzyme, an acetylated fluorogenic substrate, and NAD+ as a cofactor.

-

Inhibitor Incubation: In a 96-well plate, add the SIRT2 enzyme to each well. Then, add the test compounds at various concentrations. Include a known SIRT2 inhibitor (e.g., nicotinamide) as a positive control and a no-inhibitor control. Incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate and NAD+ to all wells to start the deacetylase reaction. Incubate at 37°C.

-

Development: Add a developer solution that specifically cleaves the deacetylated substrate, releasing the fluorescent group.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).

-

Data Analysis: The fluorescence intensity is proportional to the SIRT2 activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value.

Visualizations

Caption: Dual inhibition of EGFR and SIRT2 pathways by acetylphenylalanine derivatives.

Neuroprotective Halogenated Phenylalanine Derivatives

Halogenated derivatives of L-phenylalanine, such as 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), have demonstrated significant neuroprotective effects in models of brain ischemia.[11][12] Their mechanism of action centers on the modulation of excitatory glutamatergic synaptic transmission, thereby protecting neurons from excitotoxicity.

Mechanism of Action

Glutamatergic excitotoxicity, caused by the overactivation of glutamate receptors, is a major contributor to neuronal damage in conditions like stroke. Halogenated phenylalanine derivatives exert their neuroprotective effects through a multi-faceted depression of glutamatergic signaling:

-

Presynaptic Inhibition of Glutamate Release: These derivatives reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) mediated by both AMPA/kainate and NMDA receptors.[11][13] A decrease in mEPSC frequency is indicative of a presynaptic mechanism, suggesting that these compounds inhibit the release of glutamate from the presynaptic terminal.

-

Postsynaptic Receptor Antagonism/Modulation:

-

AMPA/Kainate Receptors: The derivatives decrease the amplitude of AMPA/kainate receptor-mediated mEPSCs, pointing to a postsynaptic site of action.[14] This suggests they may act as antagonists or allosteric modulators of these receptors, competing with glutamate for its binding site.[15]

-

NMDA Receptors: The mechanism at NMDA receptors is more complex. While L-phenylalanine itself can compete for the glycine co-agonist binding site, 3,5-DBr-L-Phe has been shown to act as a partial agonist at the glutamate binding site of the NMDA receptor.[14][15] This partial agonism, combined with the reduction in presynaptic glutamate release, could lead to a net decrease in NMDA receptor overactivation during excitotoxic conditions.

-

By simultaneously reducing the amount of glutamate released into the synapse and dampening the postsynaptic response, these derivatives effectively turn down the volume of excitatory signaling, protecting neurons from damage.

Data Presentation

The following table summarizes the inhibitory concentrations of halogenated L-phenylalanine derivatives on glutamatergic synaptic transmission.

| Compound | Parameter | IC50 | Cell Type | Reference |

| 3,5-diiodo-L-tyrosine (DIT) | AMPA/kainate mEPSC Frequency | 104.6 ± 14.1 µM | Rat Cultured Neurons | [11][12] |

| 3,5-dibromo-L-tyrosine (DBrT) | AMPA/kainate mEPSC Frequency | 127.5 ± 13.3 µM | Rat Cultured Neurons | [11][12] |

| 3,5-dibromo-L-phenylalanine | AMPA/kainate mEPSC Frequency | 29.4 ± 4.3 µM | Rat Cerebrocortical Neurons | [14] |

| L-phenylalanine | non-NMDAR mEPSC Frequency | 0.98 ± 0.13 mM | Rat/Mouse Cultured Neurons | [13] |

| Compound | Parameter | EC50 | Efficacy (vs. NMDA) | Cell Type | Reference |

| 3,5-dibromo-L-phenylalanine | NMDA Receptor Agonism | 331.6 ± 78.6 µM | 30.5 ± 4.7% | Rat Cerebrocortical Neurons | [14] |

Experimental Protocols

3.3.1 Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of synaptic currents in individual neurons.

-

Neuronal Culture Preparation: Prepare primary cultures of hippocampal or cerebrocortical neurons from embryonic or neonatal rodents.

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

-

Patch-Clamp Recording: Use a glass micropipette filled with an internal solution to form a high-resistance seal ("giga-seal") with the membrane of a neuron. Apply suction to rupture the membrane patch, achieving the whole-cell configuration. This allows for the control of the membrane potential and the measurement of synaptic currents.

-

Recording of mEPSCs: To isolate mEPSCs, which represent the postsynaptic response to the spontaneous release of a single vesicle of neurotransmitter, add tetrodotoxin (TTX) to the external solution to block action potentials. Clamp the neuron at a holding potential of -70 mV.

-

Compound Application: Perfuse the recording chamber with the halogenated phenylalanine derivative at various concentrations and record the changes in the frequency and amplitude of mEPSCs.

-

Data Analysis: Use specialized software to detect and analyze mEPSCs. Compare the frequency and amplitude of mEPSCs before, during, and after the application of the compound.

Visualizations

Caption: Neuroprotective mechanism of halogenated phenylalanine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting SIRT2 Sensitizes Melanoma Cells to Cisplatin via an EGFR-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 10. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to the Biochemical Function of 3-(4-acetylphenyl)-2-aminopropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-acetylphenyl)-2-aminopropanoic acid, commonly known as p-acetyl-L-phenylalanine (pAcPhe), is a non-canonical amino acid that has become an invaluable tool in biochemical research and biotechnology. Its primary and most well-documented biochemical function is not as a direct modulator of cellular processes, but rather as a versatile bio-orthogonal handle for the site-specific modification of proteins. The keto group on its phenyl ring allows for highly selective chemical reactions, enabling researchers to probe protein structure and function with unprecedented precision. Furthermore, derivatives of this amino acid have shown promise as therapeutic agents, particularly in oncology, by targeting key signaling pathways. This technical guide provides a comprehensive overview of the biochemical utility of pAcPhe, detailing its application in protein engineering, the anticancer properties of its derivatives, and the experimental protocols for its use.

Core Biochemical Function: A Bio-orthogonal Chemical Handle

The principal biochemical application of 3-(4-acetylphenyl)-2-aminopropanoic acid lies in its use as a genetically encodable, unnatural amino acid (UAA) for site-specific protein engineering.[1][2][3][4] Its key feature is the presence of a ketone group, which is chemically orthogonal to the functional groups found in the 20 canonical amino acids.[4] This bio-orthogonality ensures that chemical modifications are directed exclusively to the site of pAcPhe incorporation, preventing off-target reactions with other amino acid residues.

The primary utility of pAcPhe is in Site-Directed Spin Labeling (SDSL) , a powerful technique for studying protein structure, dynamics, and conformational changes.[3][4] This is achieved through a two-step process:

-

Genetic Incorporation: pAcPhe is incorporated into a target protein at a specific site in response to an amber stop codon (TAG) using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][5]

-

Chemoselective Ligation: The ketone group of the incorporated pAcPhe is then reacted with a hydroxylamine-functionalized probe, such as a nitroxide spin label, to form a stable oxime linkage.[4][6][7]

This process, known as K1 labeling, allows for the introduction of a paramagnetic probe at a precise location within a protein, which can then be analyzed using Electron Paramagnetic Resonance (EPR) spectroscopy to yield high-resolution structural and dynamic information.[3][4]

Derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid in Drug Discovery

While pAcPhe itself is not known to have direct therapeutic effects, its chemical scaffold has been utilized to synthesize derivatives with significant biological activity. Notably, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been investigated for their potential as anticancer agents, particularly for non-small cell lung cancer (NSCLC).[8]

These aminothiazole derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines.[2][9][10] In silico and in vitro studies suggest that their mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, including NSCLC.[11]

-

Sirtuin 2 (SIRT2) Signaling: SIRT2 is a deacetylase that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Its role in cancer is complex, acting as both a tumor suppressor and an oncogene depending on the context.[8][12]

The ability of these derivatives to target multiple oncogenic pathways highlights the potential of the 3-(4-acetylphenyl)-2-aminopropanoic acid scaffold in the development of novel cancer therapeutics.

Quantitative Data

The following tables summarize the available quantitative data related to the incorporation of pAcPhe and the anticancer activity of its derivatives.

| Parameter | Value | Protein/Cell Line | Reference |

| Yield of pAcPhe-incorporated protein | Up to 220 µg/mL | Yellow Fluorescent Protein (in wheat germ extract) | [13] |

| Amber Suppression Efficiency | 7-12% | Green Fluorescent Protein (in S. venezuelae) | [14] |

| Yield of pAcPhe-incorporated protein | 50-120% of wild-type expression | Green Fluorescent Protein (in cell-free system) | [5] |

Table 1: Quantitative Data for pAcPhe Incorporation

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 2-amino-4-phenylthiazole derivative 10 | HT29 (Colon) | 2.01 µM | [10] |

| Aminothiazole derivative 27 | HeLa (Cervical) | 1.6 ± 0.8 µM | [2] |

| Aminothiazole derivative 20 | H1299 (Lung) | 4.89 µM | [2] |

| Aminothiazole derivative TH-39 | K562 (Leukemia) | 0.78 µM | [2] |

Table 2: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives

Experimental Protocols

Genetic Incorporation of pAcPhe into Proteins in E. coli

This protocol outlines the general steps for the site-specific incorporation of pAcPhe into a target protein expressed in E. coli using amber codon suppression.

1. Plasmid Preparation:

- The gene of interest is cloned into an expression plasmid. Site-directed mutagenesis is used to introduce an amber stop codon (TAG) at the desired site of pAcPhe incorporation.

- A second plasmid, such as pEVOL-pAcPhe, encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAcPhe, is required.[4]

2. Transformation:

- Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with the expression plasmid containing the TAG codon and the pEVOL-pAcPhe plasmid.

- Cells are plated on selective media containing antibiotics for both plasmids.

3. Protein Expression:

- A single colony is used to inoculate a starter culture.

- The starter culture is then used to inoculate a larger volume of expression medium supplemented with the appropriate antibiotics and pAcPhe (typically 1-2 mM).

- Protein expression is induced at the appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer such as IPTG.

- The culture is incubated for several hours to allow for protein expression.

4. Cell Lysis and Protein Purification:

- Cells are harvested by centrifugation.

- The cell pellet is resuspended in a suitable lysis buffer and cells are lysed using standard methods (e.g., sonication, French press).

- The protein of interest is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

Oxime Ligation for Site-Directed Spin Labeling

This protocol describes the chemoselective ligation of a hydroxylamine-functionalized spin label to a purified protein containing pAcPhe.

1. Protein Preparation:

- The purified pAcPhe-containing protein is buffer-exchanged into a reaction buffer, typically at a slightly acidic pH (pH 4.5-5.5) to catalyze the oxime reaction.[4]

2. Ligation Reaction:

- A 10- to 50-fold molar excess of the hydroxylamine-functionalized spin label (e.g., a TEMPO derivative) is added to the protein solution.

- The reaction mixture is incubated at room temperature or 37°C for 12-48 hours.[4]

- The progress of the reaction can be monitored by mass spectrometry.

3. Removal of Excess Label:

- Excess, unreacted spin label is removed from the labeled protein using size-exclusion chromatography or dialysis.

4. Analysis:

- The successfully labeled protein is then ready for analysis by EPR spectroscopy.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Site-Directed Spin Labeling with pAcPhe

Caption: Workflow for site-directed spin labeling using pAcPhe.

Simplified EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by aminothiazole derivatives.

Simplified SIRT2 Signaling in Cancer

Caption: Putative inhibition of SIRT2 by aminothiazole derivatives in cancer.

Conclusion

3-(4-acetylphenyl)-2-aminopropanoic acid is a powerful tool in modern biochemistry, primarily serving as a bio-orthogonal handle for precise protein modification. Its application in site-directed spin labeling has significantly advanced our understanding of protein structure and dynamics. While the intrinsic biological activity of pAcPhe remains largely uncharacterized, its chemical scaffold has proven to be a valuable starting point for the development of potent anticancer agents. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide are intended to facilitate further research and development in these exciting areas. As our ability to manipulate the genetic code expands, the applications of unnatural amino acids like pAcPhe are poised to grow, offering new avenues for both fundamental research and therapeutic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]